molecular formula C16H24Br2ClNO2 B2405446 1-(2,4-Dibromophenoxy)-3-(3,5-dimethylpiperidin-1-yl)propan-2-ol hydrochloride CAS No. 1217782-90-5

1-(2,4-Dibromophenoxy)-3-(3,5-dimethylpiperidin-1-yl)propan-2-ol hydrochloride

Cat. No.: B2405446
CAS No.: 1217782-90-5
M. Wt: 457.63
InChI Key: CCKCRUVCJZJLOJ-UHFFFAOYSA-N
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Description

1-(2,4-Dibromophenoxy)-3-(3,5-dimethylpiperidin-1-yl)propan-2-ol hydrochloride is a useful research compound. Its molecular formula is C16H24Br2ClNO2 and its molecular weight is 457.63. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Diversity

  • Compound 2, a ketonic Mannich base derived from 2-acetylthiophene, was used to generate a diverse library of compounds through alkylation and ring closure reactions. This process led to the synthesis of various derivatives including thioethers, pyrazolines, pyridines, benzodiazepines, and piperidine derivatives, demonstrating the structural versatility of these compounds in chemical synthesis (Roman, 2013).

Pharmaceutical Applications

  • A series of propanol derivatives were synthesized and evaluated as allosteric modulators of GABAB receptors, highlighting the potential pharmaceutical applications of these compounds in modifying receptor activities (Kerr et al., 2007).

Stereochemistry and Conformational Studies

  • The synthesis of diastereoisomeric 1,3-dimethylpiperidin-4-ols and their derived esters provided insights into the configurations and preferred conformations of these compounds. These studies are crucial for understanding the stereochemical properties that can influence the biological activity of pharmaceutical compounds (Casy & Jeffery, 1972).

Biological Activities

  • Synthesized (3-alkoxymethyl-4-hydroxyphenyl)propan-1-ones were tested for antimicrobial and antioxidant activities. These studies demonstrate the potential of propanol derivatives in developing new antimicrobial and antioxidant agents (Čižmáriková et al., 2020).

Cardioselectivity and Adrenoceptor Studies

  • The synthesis and evaluation of 1-[(4-hydroxyphenethyl)amino]-3-(aryloxy)propan-2-ols provided insights into their affinity for beta-adrenoceptors. This research is relevant to the development of beta-blockers and other cardiovascular drugs (Rzeszotarski et al., 1979).

Drug Metabolism Studies

  • Research on 1-(2,6-dimethylphenoxy)-2-(3,4-dimethoxyphenylethylamino)propane hydrochloride (DDPH) analogs as α₁-adrenoceptor antagonists provides insights into drug metabolism and the development of compounds with improved pharmacological profiles (Xi et al., 2011).

Properties

IUPAC Name

1-(2,4-dibromophenoxy)-3-(3,5-dimethylpiperidin-1-yl)propan-2-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23Br2NO2.ClH/c1-11-5-12(2)8-19(7-11)9-14(20)10-21-16-4-3-13(17)6-15(16)18;/h3-4,6,11-12,14,20H,5,7-10H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCKCRUVCJZJLOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)CC(COC2=C(C=C(C=C2)Br)Br)O)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24Br2ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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